

Application Notes and Protocols for Bioconjugation with Bis-NH₂-C1-PEG3

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Compound of Interest

Compound Name: Bis-NH₂-C1-PEG3

Cat. No.: B1294451

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Introduction

Bis-NH₂-C1-PEG3 is a homobifunctional, amine-terminated polyethylene glycol (PEG) linker. Its structure, characterized by a short PEG chain with primary amine groups at both termini, makes it a versatile tool in bioconjugation. The PEG spacer enhances the solubility and bioavailability of the conjugated molecules, while the terminal amines provide reactive sites for covalent attachment to various functional groups.[1] This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[2][3][4][5] Beyond PROTACs, **Bis-NH₂-C1-PEG3** can be employed in various bioconjugation applications, including the crosslinking of proteins, surface functionalization, and the development of antibody-drug conjugates (ADCs).

The primary amines of **Bis-NH₂-C1-PEG3** are nucleophilic and can react with various electrophilic groups. A common strategy for its use in bioconjugation involves the formation of stable amide bonds with carboxyl groups on biomolecules. This reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

Key Applications:

- **PROTAC Synthesis:** Serves as a flexible linker to connect the two active moieties of a PROTAC.[\[2\]](#)[\[6\]](#)
- **Protein Crosslinking:** Can be used to link two protein molecules together.
- **Antibody-Drug Conjugates (ADCs):** Facilitates the attachment of cytotoxic drugs to antibodies.[\[7\]](#)
- **Surface Functionalization:** Modifies surfaces of nanoparticles or other materials to introduce amine functionalities.
- **Peptide Modification:** Enables the creation of branched or looped peptide structures.

Chemical Structure and Properties

Property	Value	Reference
Chemical Name	Bis-NH ₂ -C1-PEG3	[2]
Synonyms	PROTAC Linker 24	[2] [6]
CAS Number	4246-51-9	[6]
Molecular Formula	C ₁₀ H ₂₄ N ₂ O ₃	
Molecular Weight	220.31 g/mol	
Appearance	Colorless to pale yellow liquid	
Solubility	Soluble in water and most organic solvents	[8]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using Bis-NH₂-C1-PEG3 and EDC/NHS Chemistry

This protocol describes the crosslinking of two proteins (Protein A and Protein B) using **Bis-NH₂-C1-PEG3**. The carboxyl groups on Protein A are first activated with EDC and NHS, and then reacted with the amine groups of the linker. The remaining amine group on the linker is then used to react with the activated carboxyl groups on Protein B.

Materials:

- Protein A (with available carboxyl groups)
- Protein B (with available carboxyl groups)
- **Bis-NH₂-C1-PEG3**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9]
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
- Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of Protein A Carboxyl Groups

- Dissolve Protein A in Activation Buffer to a concentration of 1-10 mg/mL.
- Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.
- Add a 50-100 fold molar excess of EDC and NHS to the Protein A solution.
- Incubate for 15-30 minutes at room temperature.
- Remove excess EDC and NHS immediately using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Activated Protein A with **Bis-NH₂-C1-PEG3**

- Immediately after purification, add a 10-50 fold molar excess of **Bis-NH2-C1-PEG3** to the activated Protein A solution.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Purify the Protein A-PEG-NH2 conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagents.

Step 3: Activation of Protein B Carboxyl Groups

- Repeat Step 1 for Protein B.

Step 4: Conjugation of Protein A-PEG-NH2 with Activated Protein B

- Add the purified Protein A-PEG-NH2 conjugate to the activated Protein B solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Purify the final Protein A-PEG-Protein B conjugate using size-exclusion chromatography to separate the crosslinked product from unreacted proteins.

Characterization of the Conjugate:

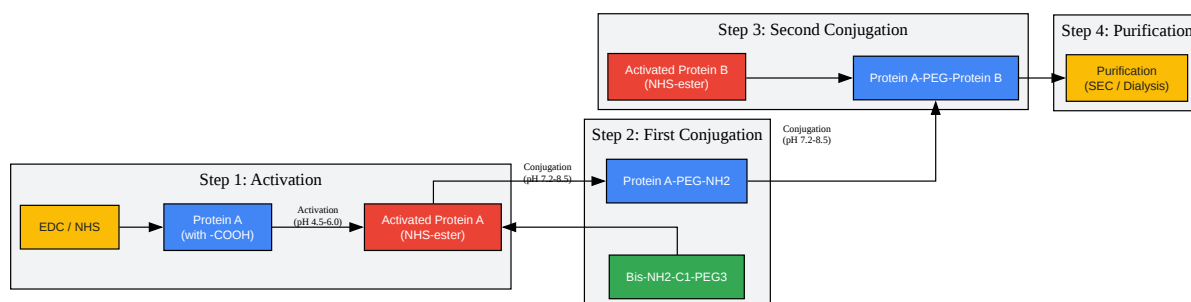
- SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.
- Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.^[10]
- Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate.

Quantitative Data Summary (Hypothetical Example)

The following table provides a hypothetical summary of results from a protein crosslinking experiment. Actual results will vary depending on the specific proteins and reaction conditions.

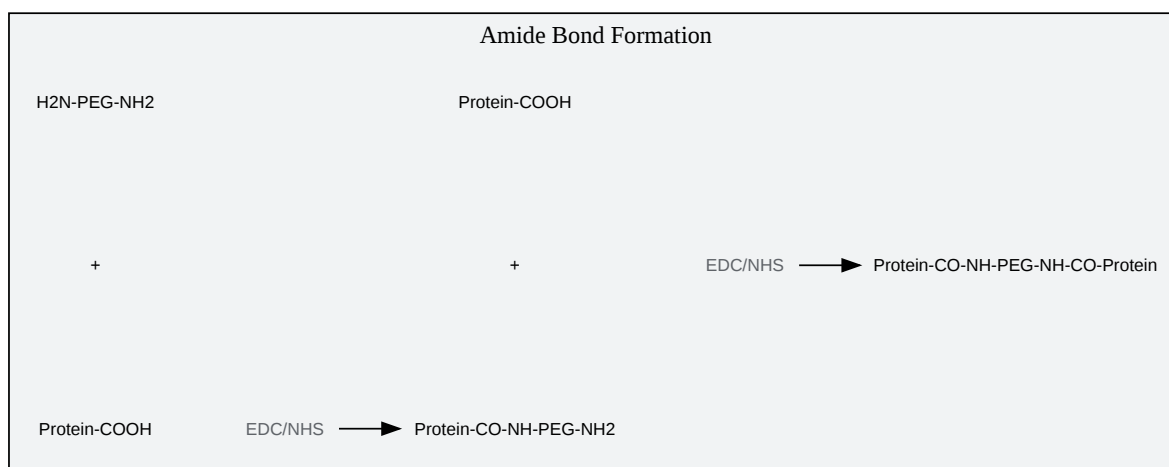
Parameter	Condition 1 (10x Linker Excess)	Condition 2 (20x Linker Excess)	Condition 3 (50x Linker Excess)
Molar Ratio (Linker:Protein A)	10:1	20:1	50:1
Reaction Time (hours)	2	2	2
Reaction Temperature (°C)	25	25	25
Crosslinking Efficiency (%)	35	55	70
Purity of Conjugate (%)	85	90	88
Residual Unreacted Protein A (%)	50	30	15
Residual Unreacted Protein B (%)	55	35	20

Visualizations



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Caption: Experimental workflow for protein-protein crosslinking.



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Caption: Chemical reaction scheme for amide bond formation.

Troubleshooting and Optimization

- Low Conjugation Efficiency:
 - Optimize pH: The activation step with EDC/NHS is most efficient at pH 4.5-6.0, while the amine coupling reaction is favored at pH 7.2-8.5.[9] Ensure the buffers are at the correct pH.
 - Increase Molar Excess of Linker: A higher concentration of the **Bis-NH2-C1-PEG3** linker can drive the reaction towards product formation.
 - Check Reagent Quality: EDC and NHS are moisture-sensitive and should be stored properly and prepared fresh.
- Protein Aggregation/Precipitation:
 - Reduce Crosslinker Concentration: A high degree of intermolecular crosslinking can lead to aggregation.[2]
 - Optimize Protein Concentration: Lowering the protein concentration can favor intramolecular crosslinking or reduce the formation of large aggregates.
 - Adjust Buffer Conditions: The solubility of the protein-PEG conjugate may differ from the native protein. Screen different buffer conditions (e.g., pH, ionic strength).
- Heterogeneity of the Final Product:
 - Control Reaction Time: Shorter reaction times can limit the extent of conjugation and reduce the formation of multiple crosslinked species.
 - Purification: Employ high-resolution size-exclusion chromatography or ion-exchange chromatography to separate different conjugate species.

Conclusion

Bis-NH₂-C1-PEG3 is a valuable tool for bioconjugation, offering a means to link molecules with enhanced solubility and a flexible spacer. While its primary application is in the synthesis of PROTACs, its homobifunctional nature allows for its use in a variety of crosslinking and modification strategies. The provided protocols offer a starting point for the use of this linker in protein-protein conjugation, and can be adapted for other applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful bioconjugation.

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